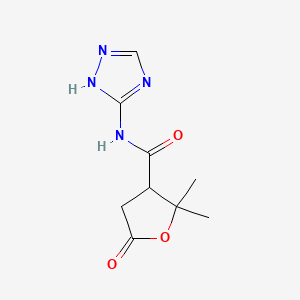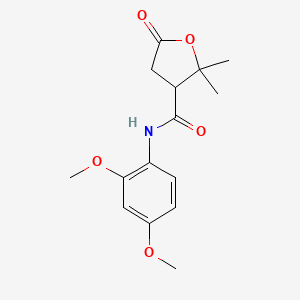![molecular formula C24H22N4O3S B10990636 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10990636.png)
N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[2,1-c][1,4]benzodiazepine core with a thiazolylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N~1~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Triple bond compounds: Such as acetylene and cyanogen, which have unique bonding properties and applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with structural similarities to vitamin E.
Uniqueness
N~1~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDE stands out due to its unique combination of a pyrrolo[2,1-c][1,4]benzodiazepine core and a thiazolylacetamide moiety, which imparts distinct chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C24H22N4O3S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-14-4-6-15(7-5-14)23-26-17(13-32-23)12-21(29)25-16-8-9-19-18(11-16)24(31)28-10-2-3-20(28)22(30)27-19/h4-9,11,13,20H,2-3,10,12H2,1H3,(H,25,29)(H,27,30) |
InChI Key |
HALONUGULKLHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)NC(=O)C5CCCN5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B10990553.png)
![Ethyl 2-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10990561.png)
![2-[2,4-Dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-[2-(4-isopropyl-1,3-thiazol-2-YL)ethyl]acetamide](/img/structure/B10990565.png)

![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10990579.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10990581.png)
![N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10990591.png)
![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(thiomorpholin-4-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10990607.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10990608.png)

![N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide](/img/structure/B10990622.png)
![N-(3-acetamidophenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10990627.png)
![(2S)-N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10990633.png)

